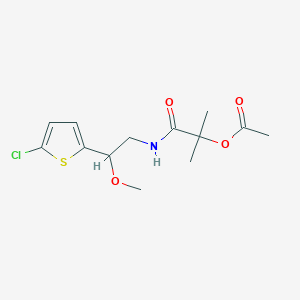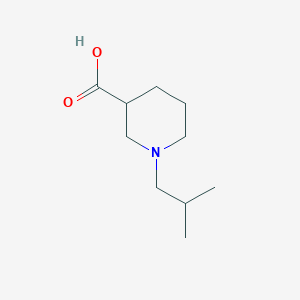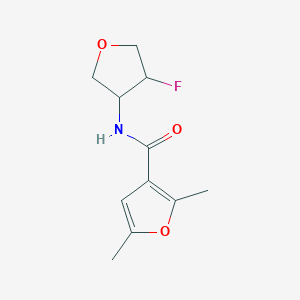
Boc-(S)-alpha-(3-thiophenylmethyl)-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-(S)-alpha-(3-thiophenylmethyl)-proline is a synthetic compound that belongs to the class of proline derivatives. It is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, attached to the proline backbone. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-alpha-(3-thiophenylmethyl)-proline typically involves the following steps:
Protection of Proline: The proline molecule is first protected by the Boc group to form Boc-protected proline.
Formation of Thiophenylmethyl Intermediate: A thiophenylmethyl group is synthesized separately, often through the reaction of thiophene with a suitable alkylating agent.
Coupling Reaction: The thiophenylmethyl intermediate is then coupled with the Boc-protected proline under appropriate reaction conditions, such as the presence of a base and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-(S)-alpha-(3-thiophenylmethyl)-proline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Electrophilic reagents such as bromine or iodine can be used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine derivative of the proline compound.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Boc-(S)-alpha-(3-thiophenylmethyl)-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of Boc-(S)-alpha-(3-thiophenylmethyl)-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the proline backbone can fit into enzyme active sites, influencing the activity of the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-(S)-alpha-(3-furanyl)-proline: Similar structure but with a furan ring instead of thiophene.
Boc-(S)-alpha-(3-pyridyl)-proline: Contains a pyridine ring instead of thiophene.
Boc-(S)-alpha-(3-phenyl)-proline: Features a phenyl ring instead of thiophene.
Uniqueness
Boc-(S)-alpha-(3-thiophenylmethyl)-proline is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other heterocycles. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.
Propriétés
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-7-4-6-15(16,12(17)18)9-11-5-8-21-10-11/h5,8,10H,4,6-7,9H2,1-3H3,(H,17,18)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZNTEAQCQFYGJ-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CSC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CSC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2796468.png)
![4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one;hydrochloride](/img/structure/B2796469.png)
![4-[1-(1H-indol-3-ylmethyl)-2-oxo-2-(4-phenylpiperazino)ethyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2796470.png)
![N-Ethyl-N-[2-oxo-2-[4-(pyridin-3-ylamino)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2796473.png)
![1-(4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2796474.png)

![(1S,4R,5S,16R,18S,19S,23R)-18,19-dihydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one](/img/structure/B2796476.png)
![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2796477.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2796482.png)

![1-[(2-chlorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2796484.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2796487.png)
